molecular formula C7H10N4O B13236344 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13236344
M. Wt: 166.18 g/mol
InChI Key: XYHYZLZKOUTSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that combines the structural features of azetidine and triazole rings This unique combination makes it an interesting subject for research in various fields, including medicinal chemistry and material science

Preparation Methods

The synthesis of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The azetidine moiety can be introduced through nucleophilic substitution reactions or aza-Michael additions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-[1-(azetidin-3-yl)triazol-4-yl]ethanone

InChI

InChI=1S/C7H10N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4,6,8H,2-3H2,1H3

InChI Key

XYHYZLZKOUTSEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.